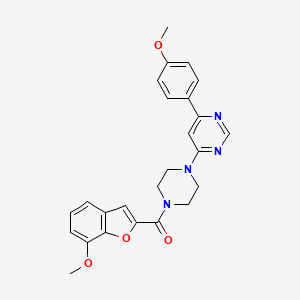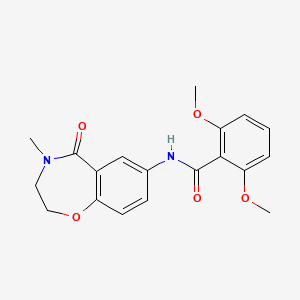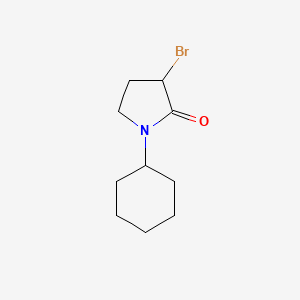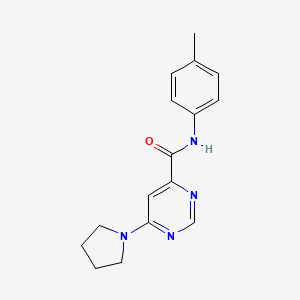
7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Overview
Description
7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the nitro group at the 7-position and the oxazepine ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro moiety, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Functionalized benzoxazepine derivatives with diverse chemical and biological properties.
Scientific Research Applications
7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the benzoxazepine ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-nitro-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro moiety, which may affect its chemical reactivity and biological activity.
3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the nitro group, which may result in different pharmacological properties.
7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: The amino group may confer different electronic and steric properties compared to the nitro group.
Uniqueness
- The presence of both the nitro group and the dihydro moiety in 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGFMXLKHZJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)

![N-(3-ACETYLPHENYL)-2-{[6-(4-ETHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2606702.png)



![methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B2606715.png)
